2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
描述
2-Fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a benzamide derivative characterized by a 2-fluoro-substituted benzoyl group linked via a but-2-yn-1-yl chain to a 2-methoxyphenoxy moiety.
属性
IUPAC Name |
2-fluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-22-16-10-4-5-11-17(16)23-13-7-6-12-20-18(21)14-8-2-3-9-15(14)19/h2-5,8-11H,12-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQXHKSLAVDXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Pathways and Reaction Mechanisms
Core Benzamide Formation
The benzamide backbone is typically constructed via condensation between 2-fluorobenzoic acid derivatives and amines. A representative method involves treating 2-fluorobenzoyl chloride with 4-(2-methoxyphenoxy)but-2-yn-1-amine under anhydrous conditions. In a protocol adapted from analogous benzamide syntheses, 2-fluorobenzoyl chloride (1.2 eq) is dissolved in dichloromethane (DCM) and added dropwise to a solution of the amine intermediate in the presence of triethylamine (TEA, 2.5 eq) at 0–5°C. The reaction proceeds for 3–4 hours, yielding the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 7:3).
Critical Parameters :
Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-amine
The alkyne-containing amine intermediate is synthesized through a Sonogashira coupling between 2-methoxyphenol and propargyl bromide, followed by amine functionalization.
Sonogashira Coupling
A mixture of 2-methoxyphenol (1.0 eq), propargyl bromide (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in triethylamine (TEA) is stirred at 60°C for 12 hours. The reaction forms 4-(2-methoxyphenoxy)but-2-yne, which is subsequently reduced to the primary amine using LiAlH₄ in tetrahydrofuran (THF) at 0°C.
Reaction Table 1 : Optimization of Sonogashira Coupling
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst Loading | 0.03 eq Pd | 0.05 eq Pd | 0.05 eq Pd |
| Temperature (°C) | 50 | 60 | 60 |
| Yield (%) | 62 | 88 | 88 |
Alternative Route: One-Pot Sequential Functionalization
Recent patents disclose a one-pot method combining alkyne formation and amidation. In this approach, 2-fluorobenzoic acid is activated with thionyl chloride (SOCl₂) to generate the acyl chloride in situ, which then reacts with 4-(2-methoxyphenoxy)but-2-yn-1-amine in the same vessel. This method reduces purification steps and improves overall yield (78% vs. 65% in stepwise synthesis).
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallographic Data (Analogous Structures)
X-ray diffraction of related 2-fluorobenzamides reveals planar amide linkages and intramolecular hydrogen bonding, stabilizing the crystal lattice. For example, 2-fluoro-N-(4-methoxyphenyl)benzamide crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 7.921 Å, b = 12.674 Å, c = 13.092 Å.
Scalability and Process Optimization
Challenges and Mitigation Strategies
Applications and Derivatives
While the primary use of 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is undisclosed, structurally similar benzamides exhibit bioactivity as kinase inhibitors. For instance, BTK (Bruton’s tyrosine kinase) inhibitors bearing fluorinated benzamide moieties show promise in autoimmune disease therapeutics.
化学反应分析
Types of Reactions
2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
科学研究应用
Chemical Properties and Structure
The compound's structural formula can be represented as follows:
This structure features a fluorine atom, a methoxyphenoxy group, and a butynyl moiety, which contribute to its biological activity.
Research indicates that 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide exhibits various biological activities. Key findings include:
- Anticancer Properties : Studies have shown that derivatives of benzamide can inhibit the growth of cancer cells. For instance, this compound has demonstrated cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. In vitro studies revealed significant inhibitory effects against a range of bacterial strains, suggesting its utility in treating infections .
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in treating various diseases. Its unique structure allows it to interact with biological targets effectively.
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth |
Drug Development
The synthesis of 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is also relevant in drug development processes. Its derivatives are being tested for enhanced efficacy and reduced toxicity profiles.
Case Studies
Case Study 1: Anticancer Evaluation
A comprehensive study synthesized various benzamide derivatives, including this compound. The results indicated significant anticancer activity against colon and breast cancer cell lines, with IC50 values demonstrating effective inhibition of cell proliferation.
Case Study 2: Antimicrobial Testing
In a recent investigation, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide | E. coli | 12 µg/mL |
| S. aureus | 15 µg/mL |
作用机制
The mechanism of action of 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Substituent Variations on the Benzamide Core
- 4-Bromo-N-(2-nitrophenyl)benzamide (): This compound replaces the fluoro group with bromo and introduces a nitro substituent.
- (E)-2-Fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (Compound 17, ): Features a conjugated ene-hydroxamic acid side chain, enabling histone deacetylase (HDAC) inhibition. The target compound lacks this moiety, suggesting divergent biological targets .
- 4-Fluoro-N-(2-methylbut-3-yn-2-yl)benzamide (): Shares a fluoro-benzamide core but uses a shorter alkyne chain and lacks the methoxyphenoxy group, reducing steric bulk and polar surface area .
Modifications in the Linker and Side Chains
- G07 (): Contains a 2-(2-methoxyphenoxy)ethan-1-amino group linked to a quinoline-substituted benzamide. The ethan-1-amino linker provides flexibility, contrasting with the rigid butynyl chain in the target compound. G07 exhibits anti-influenza activity (IC₅₀ = 35.47 µM) via PA-PB1 inhibition, highlighting the pharmacophoric importance of the methoxyphenoxy group .
- AR04 () : Incorporates a tetrahydrofuran cyclic urea and oxetan-3-ylamine substituent. The cyclic structure enhances metabolic stability but reduces solubility compared to the target compound’s linear alkyne linker .
Pharmacological and Physicochemical Properties
*Predicted using fragment-based methods.
†Estimated via analogous compounds.
Key Observations:
- Electron-Withdrawing Groups : Fluoro and nitro substituents enhance binding to hydrophobic pockets (e.g., G07’s PA-PB1 inhibition ).
生物活性
2-Fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes a fluorine atom and a methoxyphenoxy group, which may contribute to its biological properties. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide exhibit anticancer properties. A study on related benzamide derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 5.1 | PI3K/Akt inhibition |
| Compound B | Colon | 3.7 | Apoptosis induction |
| 2-Fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide | Lung | TBD | TBD |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. It has been reported that benzamide derivatives can exhibit fungicidal properties. The compound's ability to disrupt fungal cell walls or inhibit essential enzymes involved in fungal metabolism could explain its effectiveness against various pathogens .
Case Study: Antifungal Efficacy
A recent study evaluated the antifungal activity of several benzamide derivatives against Candida species. The results indicated that modifications at the aromatic rings significantly influenced their antifungal potency, suggesting that 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide may also possess similar activity .
The biological activity of 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or pathogen growth.
- Receptor Interaction : It may interact with various cellular receptors, altering signal transduction pathways that lead to apoptosis or growth inhibition.
- Cell Membrane Disruption : In the case of antimicrobial action, it could disrupt the integrity of microbial membranes.
常见问题
Q. What are the standard synthetic routes for 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Benzamide Formation: React 2-fluorobenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with propargylamine derivatives under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
Side-Chain Functionalization: Introduce the 2-methoxyphenoxy group via a Sonogashira coupling reaction between a terminal alkyne intermediate and 2-methoxyiodobenzene, using Pd(PPh₃)₄/CuI catalysis in THF .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the final product.
Key Intermediates:
- 2-Fluorobenzoyl chloride
- 4-Aminobut-2-yn-1-ol (propargylamine derivative)
- 2-Methoxyiodobenzene
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures should researchers expect?
Methodological Answer:
- 1H NMR (DMSO-d6):
- Methoxy group: δ 3.7–3.9 ppm (singlet, 3H)
- Alkyne proton: Absent (internal alkyne), but adjacent methylene protons appear as a triplet at δ 4.2–4.5 ppm .
- Aromatic protons: Multiplets between δ 6.8–7.9 ppm (fluorobenzamide and methoxyphenoxy rings) .
- 13C NMR:
- Carbonyl (C=O): ~165–168 ppm
- Alkyne carbons: ~75–85 ppm (sp-hybridized) .
- IR Spectroscopy:
- C≡C stretch: ~2100–2260 cm⁻¹ (weak)
- Amide C=O: ~1640–1680 cm⁻¹ .
- Mass Spectrometry (ESI-MS):
- Molecular ion peak [M+H]+ at m/z 368.3 (calculated for C₁₉H₁₇FNO₃) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up the synthesis, and what parameters are most critical?
Methodological Answer: Critical parameters include:
- Reagent Ratios: Maintain a 1:1.2 molar ratio of acyl chloride to propargylamine to ensure complete coupling while minimizing side reactions .
- Catalyst Loading: Use 5 mol% Pd(PPh₃)₄ and 10 mol% CuI for Sonogashira coupling to balance cost and efficiency .
- Temperature Control: Perform coupling reactions at 60–70°C to accelerate kinetics without degrading heat-sensitive intermediates .
- Solvent Choice: Use anhydrous THF for Sonogashira reactions to avoid alkyne protonation, which can quench the catalyst .
Example Optimization Table:
| Parameter | Low Yield Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Pd Catalyst | 2 mol% | 5 mol% | 35% → 68% |
| Reaction Time | 6 hours | 12 hours | 50% → 75% |
| Solvent | DCM | THF | 40% → 82% |
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., unexpected NMR shifts or mass spectrometry fragmentation patterns) during characterization?
Methodological Answer:
- Unexpected NMR Shifts:
- Solvent Effects: Compare spectra in DMSO-d6 vs. CDCl₃; polar solvents like DMSO may deshield aromatic protons, causing upfield shifts .
- Tautomerism: Check for keto-enol tautomerism in the benzamide moiety by variable-temperature NMR .
- Mass Spectrometry Anomalies:
- Fragmentation Pathways: Use high-resolution MS (HRMS) to distinguish between [M+H]+ and adducts (e.g., [M+Na]+). For example, a peak at m/z 390.3 may indicate [M+Na]+ (calc. 390.1) rather than a contaminant .
- Isotope Patterns: The fluorine atom (100% abundance of ¹⁹F) will not contribute to isotopic peaks, simplifying interpretation compared to chlorine-containing analogs .
Q. How does the electronic nature of the methoxyphenoxy group influence the compound’s reactivity in biological systems?
Methodological Answer:
- Electron-Donating Effects: The methoxy group increases electron density on the phenoxy ring, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms) .
- Steric Hindrance: The ortho-methoxy group may restrict rotation of the phenoxy-butynyl chain, favoring a conformation that improves binding affinity to targets like kinase enzymes .
- Metabolic Stability: Methoxy groups are less prone to oxidative metabolism than hydroxyl groups, potentially extending half-life in vivo .
Q. What computational methods are suitable for predicting the binding modes of this compound with potential biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets like EGFR or PARP-1. Key parameters:
- Include solvent (explicit water) and adjust protonation states at physiological pH .
- Validate docking poses with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess stability over 50–100 ns trajectories .
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors from the benzamide carbonyl) using MOE or Phase .
Q. How can researchers address low solubility in aqueous buffers during in vitro bioactivity assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS containing 0.1% Tween-80 to prevent precipitation .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (e.g., 150–200 nm diameter) via emulsion-solvent evaporation, achieving >90% encapsulation efficiency .
- pH Adjustment: For basic amines, prepare buffers at pH 6.5–7.4 to enhance ionization and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
